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Compound of Interest

Compound Name: 4-chloro-3-methyl-1H-pyrazole

Cat. No.: B1295647

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 4-chloro-3-methyl-1H-pyrazole. Due to the limited availability of
published experimental spectra for this specific molecule, this document presents expected
spectroscopic values based on the analysis of closely related analogs and general principles of
spectroscopic interpretation for pyrazole derivatives. Detailed experimental protocols for
acquiring such data are also provided.

Core Spectroscopic Data

The structural confirmation of 4-chloro-3-methyl-1H-pyrazole, a substituted pyrazole with
potential applications in medicinal chemistry and materials science, relies on a combination of
spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the
carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups and bond
vibrations, and Mass Spectrometry (MS) determines the molecular weight and fragmentation
pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For 4-
chloro-3-methyl-1H-pyrazole, both *H and 3C NMR are essential for unambiguous
characterization.
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H NMR (Proton NMR) Data

The proton NMR spectrum of 4-chloro-3-methyl-1H-pyrazole is expected to show two distinct
signals: one for the methyl protons and another for the lone proton on the pyrazole ring. The N-
H proton signal is often broad and its chemical shift can be highly dependent on the solvent
and concentration.

Expected Chemical o
Proton _ Multiplicity Notes
Shift (8, ppm)

The chemical shift is
) influenced by the
CHs ~2.2-25 Singlet (s) ]
adjacent sp2 carbon of

the pyrazole ring.

The chemical shift is
) in the aromatic region,
C5-H ~75-7.8 Singlet (s) ]
typical for protons on

a pyrazole ring.

Position is dependent
on solvent,

N-H Variable (often broad) Singlet (br s) concentration, and
temperature. May

exchange with D20.

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum will provide information on the carbon skeleton of the molecule. Four
distinct signals are expected for the four carbon atoms in 4-chloro-3-methyl-1H-pyrazole.
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Expected Chemical Shift (3,

Carbon Notes

ppm)

CHs ~10-15 Aliphatic carbon signal.
Carbon bearing the chlorine
atom; its chemical shift is

C4 ~105-110 o _
significantly influenced by the
halogen.

Unsubstituted carbon on the

C5 ~130- 135 _
pyrazole ring.

Carbon bearing the methyl

C3 ~145 - 150

group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 4-chloro-3-methyl-1H-pyrazole is

expected to show characteristic peaks for N-H, C-H, C=N, and C-CI bonds.

Expected Wavenumber

Vibrational Mode Intensity
(cm=)
N-H stretch 3100 - 3300 Medium, Broad
C-H stretch (aromatic) 3000 - 3100 Medium
C-H stretch (aliphatic) 2850 - 3000 Medium
C=N stretch 1500 - 1600 Medium to Strong
C=C stretch 1400 - 1500 Medium
C-Cl stretch 600 - 800 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 4-chloro-3-methyl-1H-pyrazole (C4HsCIN2), the molecular ion peak (M*)
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is expected to show a characteristic isotopic pattern due to the presence of chlorine (3>Cl and
37Clin an approximate 3:1 ratio).

m/z Assignment Notes

Molecular ion peak showing

116/118 [M]* the M and M+2 isotopic pattern
for chlorine.

81 [M-CIl+ Loss of a chlorine atom.
Subsequent loss of hydrogen

54 [M - CI - HCN]*

cyanide.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.
These may require optimization based on the specific instrumentation and sample

characteristics.

NMR Spectroscopy Protocol

e Sample Preparation: Dissolve approximately 5-10 mg of 4-chloro-3-methyl-1H-pyrazole in
0.5-0.7 mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in a standard 5 mm NMR tube.

¢ Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Tune and shim the probe for the specific sample.

o Acquire a standard one-dimensional *H NMR spectrum. Typical parameters include a 90°
pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an
appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 3C NMR spectrum.
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o Typical parameters include a 30-45° pulse, a spectral width of 200-250 ppm, a longer
relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more)
due to the lower natural abundance of 13C.

o Data Processing: Process the raw data (FID) by applying a Fourier transform, phase
correction, and baseline correction. Chemical shifts should be referenced to the residual
solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy Protocol

o Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) or KBr
pellet method can be used.

o ATR: Place a small amount of the solid sample directly on the ATR crystal.

o KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder
using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic
press.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment (or the KBr pellet
without the sample).

o Place the sample in the spectrometer and record the sample spectrum.
o Typically, spectra are collected over a range of 4000-400 cm~1 with a resolution of 4 cm~1.

o Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the
background spectrum.

Mass Spectrometry Protocol

o Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable
volatile solvent (e.g., methanol, acetonitrile).
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e Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such
as Electron lonization (EI) or Electrospray lonization (ESI), can be used.

o Data Acquisition:

o EI-MS: Introduce the sample into the ion source (often via a direct insertion probe or GC
inlet). The standard electron energy is 70 eV.

o ESI-MS: Infuse the sample solution into the ESI source at a constant flow rate.
o Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

o Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and
characteristic fragment ions. Compare the isotopic pattern of the molecular ion with the
theoretical pattern for a compound containing one chlorine atom.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship between different spectroscopic techniques for the structural elucidation of 4-
chloro-3-methyl-1H-pyrazole.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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